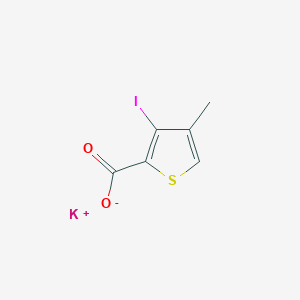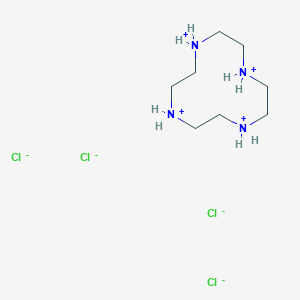
1,3,5-Triisopropylbenzene
Übersicht
Beschreibung
1,3,5-Triisopropylbenzene is an organic compound with the chemical formula C15H24 . It is a clear, high-boiling, odorless liquid that is relatively stable and immiscible with water . This compound is used in various industrial applications, including as a solvent and in the synthesis of other chemicals .
Wirkmechanismus
Target of Action
1,3,5-Triisopropylbenzene is a chemical compound that primarily targets the formation of mesoporous silicas . It acts as a swelling agent and micelle expander during the synthesis of these silicas .
Mode of Action
The compound interacts with its targets by expanding the micelles, which are an important part of the synthesis process of mesoporous silicas . This interaction results in the formation of two-dimensional hexagonal pores in the silicas .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of mesoporous silicas . The compound’s action as a swelling agent and micelle expander influences the formation of the silicas, leading to the creation of two-dimensional hexagonal pores .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the formation of mesoporous silicas with two-dimensional hexagonal pores . These silicas have a variety of applications, including the potential to improve the performance of immobilized enzymes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound should be stored below +30°C . Additionally, it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces . These precautions help to ensure the compound’s stability and effectiveness in the synthesis of mesoporous silicas .
Vorbereitungsmethoden
1,3,5-Triisopropylbenzene can be synthesized through the alkylation of benzene or cumene with propylene in the presence of a catalyst. One common method involves using a beta zeolite catalyst to facilitate the reaction . The process typically involves two steps:
Alkylation of Benzene or Cumene: Benzene or cumene reacts with propylene in an alkylation reactor to form mixed diisopropylbenzene.
Further Alkylation: The mixed diisopropylbenzene undergoes further alkylation with propylene to produce this compound.
Analyse Chemischer Reaktionen
1,3,5-Triisopropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triisopropylbenzene has several scientific research applications:
Chemistry: It is used as a swelling agent in the synthesis of mesoporous silica with two-dimensional hexagonal pores.
Biology: It is employed in the preparation of various biological reagents and compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It serves as a solvent and is used in the production of lubricants and fuel additives.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triisopropylbenzene can be compared with other similar compounds such as:
1,3,5-Triethylbenzene: Similar in structure but with ethyl groups instead of isopropyl groups.
1,3,5-Tri-tert-butylbenzene: Contains tert-butyl groups instead of isopropyl groups.
Mesitylene (1,3,5-Trimethylbenzene): Has methyl groups instead of isopropyl groups.
The uniqueness of this compound lies in its specific isopropyl substituents, which impart distinct physical and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
1,3,5-tri(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMCUSHVMYIRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041232 | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19228 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
717-74-8, 27322-34-5 | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000717748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027322345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 717-74-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3,5-tris(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-triisopropylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-TRIISOPROPYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR9Y346WPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,3,5-triisopropylbenzene?
A1: this compound has the molecular formula C18H30 and a molecular weight of 246.43 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: While the provided research does not delve into detailed spectroscopic analysis, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and FTIR (Fourier Transform Infrared) spectroscopy are commonly employed to characterize the structure and properties of 1,3,5-TIPB.
Q3: How does this compound interact with zeolites, and why is this interaction important?
A3: 1,3,5-TIPB's large size makes it a valuable probe molecule for studying diffusion and accessibility in porous materials like zeolites [, , , , ]. Its ability to access the internal pores of zeolites depends on factors like pore size, shape, and the presence of interconnected micro-, meso-, and macropores [, ].
Q4: What happens when 1,3,5-TIPB is cracked over different types of catalysts?
A4: Cracking of 1,3,5-TIPB has been studied over various catalysts, including zeolites (ZSM-5, Y-zeolite), amorphous kaolin, and mesoporous materials [, , , ]. The product distribution and selectivity vary depending on the catalyst's acidity, pore structure, and reaction conditions [, ].
Q5: How is this compound used in catalysis research?
A5: 1,3,5-TIPB is often employed as a probe molecule to study the accessibility and activity of acid sites in zeolites and other porous catalysts [, , , , ]. Its large size makes it sensitive to diffusion limitations within the catalyst pores, providing insights into the catalyst's effectiveness for converting bulky molecules.
Q6: Can you explain the role of this compound in studying the effectiveness of ZSM-5 catalysts?
A6: The cracking of 1,3,5-TIPB is a common test reaction to evaluate the accessibility of acid sites in ZSM-5 zeolites, especially after modifications like desilication or the creation of hierarchical pore structures [, , , ]. Comparing its conversion with smaller molecules like cumene helps assess the effectiveness of these modifications in enhancing the accessibility of active sites for bulkier reactants.
Q7: What other applications, besides catalysis, involve the use of this compound?
A7: 1,3,5-TIPB serves as a swelling agent in the synthesis of mesoporous materials like SBA-15 silica [, , ]. Its incorporation influences the pore size and structure of these materials, expanding their potential applications in adsorption, separation, and drug delivery.
Q8: Can you elaborate on the use of this compound in synthesizing mesoporous silica?
A8: In the synthesis of ordered mesoporous silicas like SBA-15, 1,3,5-TIPB acts as a micelle expander, increasing the pore size by affecting the self-assembly of surfactant molecules like Pluronic P123 [, , ]. This ability to tailor pore size is crucial for applications requiring larger pore diameters, such as the adsorption and processing of bulky molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














